Cas no 1001566-97-7 (5-methanesulfonamidopyridine-3-carboxylic Acid)

5-Methanesulfonamidopyridine-3-carboxylic acid is a versatile heterocyclic compound featuring both a carboxylic acid and a methanesulfonamide functional group. Its pyridine core provides a stable aromatic framework, while the sulfonamide moiety enhances its potential as a pharmacophore or intermediate in medicinal chemistry. The carboxylic acid group offers further derivatization opportunities, making it valuable for synthesizing amides, esters, or metal complexes. This compound is particularly useful in drug discovery and agrochemical research due to its balanced polarity and reactivity. Its structural features may also contribute to improved solubility and binding affinity in target applications. Suitable for use in organic synthesis and as a building block for bioactive molecules.
5-methanesulfonamidopyridine-3-carboxylic Acid structure
1001566-97-7 structure
Product name:5-methanesulfonamidopyridine-3-carboxylic Acid
CAS No:1001566-97-7
MF:C7H8N2O4S
MW:216.214420318604
CID:4558613
PubChem ID:2052684

5-methanesulfonamidopyridine-3-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 5-methanesulfonamidopyridine-3-carboxylic Acid
    • 5-(methanesulfonamido)pyridine-3-carboxylic acid
    • BQB56697
    • Z1815156933
    • Inchi: 1S/C7H8N2O4S/c1-14(12,13)9-6-2-5(7(10)11)3-8-4-6/h2-4,9H,1H3,(H,10,11)
    • InChI Key: PATBQOMKTKWBPH-UHFFFAOYSA-N
    • SMILES: S(C)(NC1C=NC=C(C(=O)O)C=1)(=O)=O

Computed Properties

  • Exact Mass: 216.020478g/mol
  • Monoisotopic Mass: 216.020478g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105
  • Molecular Weight: 216.22g/mol
  • XLogP3: -0.7

5-methanesulfonamidopyridine-3-carboxylic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1960-0001-0.25g
5-methanesulfonamidopyridine-3-carboxylic acid
1001566-97-7 95%+
0.25g
$535.0 2023-11-21
Life Chemicals
F1960-0001-5g
5-methanesulfonamidopyridine-3-carboxylic acid
1001566-97-7 95%+
5g
$1782.0 2023-11-21
Life Chemicals
F1960-0001-2.5g
5-methanesulfonamidopyridine-3-carboxylic acid
1001566-97-7 95%+
2.5g
$1188.0 2023-11-21
Life Chemicals
F1960-0001-10g
5-methanesulfonamidopyridine-3-carboxylic acid
1001566-97-7 95%+
10g
$2495.0 2023-11-21
Enamine
EN300-123962-0.5g
5-methanesulfonamidopyridine-3-carboxylic acid
1001566-97-7 95.0%
0.5g
$613.0 2025-02-21
Enamine
EN300-123962-0.05g
5-methanesulfonamidopyridine-3-carboxylic acid
1001566-97-7 95.0%
0.05g
$182.0 2025-02-21
Enamine
EN300-123962-50mg
5-methanesulfonamidopyridine-3-carboxylic acid
1001566-97-7 95.0%
50mg
$182.0 2023-10-02
Enamine
EN300-123962-5g
5-methanesulfonamidopyridine-3-carboxylic acid
1001566-97-7 95%
5g
$2277.0 2023-11-13
A2B Chem LLC
AV51088-100mg
5-methanesulfonamidopyridine-3-carboxylic acid
1001566-97-7 95%
100mg
$322.00 2024-04-20
Enamine
EN300-123962-1000mg
5-methanesulfonamidopyridine-3-carboxylic acid
1001566-97-7 95.0%
1000mg
$785.0 2023-10-02

Additional information on 5-methanesulfonamidopyridine-3-carboxylic Acid

Introduction to 5-methanesulfonamidopyridine-3-carboxylic Acid (CAS No. 1001566-97-7)

5-methanesulfonamidopyridine-3-carboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 1001566-97-7, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a methanesulfonamide group and a carboxylic acid moiety, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.

The synthesis and characterization of 5-methanesulfonamidopyridine-3-carboxylic Acid have been subjects of considerable interest in recent years. Researchers have explored various synthetic pathways to optimize yield and purity, leveraging modern techniques such as catalytic hydrogenation, nucleophilic substitution, and palladium-catalyzed cross-coupling reactions. These methodologies not only enhance the efficiency of production but also allow for the introduction of additional functional groups, thereby expanding the compound's utility in drug discovery.

One of the most compelling aspects of 5-methanesulfonamidopyridine-3-carboxylic Acid is its potential as a building block in the development of novel therapeutic agents. The pyridine core is a privileged scaffold in medicinal chemistry, frequently incorporated into drugs due to its ability to interact with biological targets such as enzymes and receptors. The methanesulfonamide group introduces a polar, charged moiety that can enhance binding affinity and metabolic stability, while the carboxylic acid provides a site for further derivatization, such as esterification or amidation.

Recent studies have highlighted the pharmacological significance of 5-methanesulfonamidopyridine-3-carboxylic Acid and its derivatives. For instance, researchers have investigated its role in modulating inflammatory pathways by targeting specific enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). Preclinical data suggest that certain analogs derived from this compound exhibit potent anti-inflammatory effects with improved selectivity over traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This has spurred further investigation into its potential as a lead compound for new anti-inflammatory therapies.

In addition to its anti-inflammatory properties, 5-methanesulfonamidopyridine-3-carboxylic Acid has shown promise in other therapeutic areas. Studies indicate that this compound and its derivatives may possess anticancer activity by inhibiting key signaling pathways involved in tumor growth and progression. Mechanisms such as blockade of tyrosine kinases or modulation of microtubule dynamics have been explored in vitro and in vivo models. The carboxylic acid group within the molecule allows for easy conjugation with other bioactive molecules, enabling the development of targeted drug delivery systems that could enhance therapeutic efficacy.

The compound's versatility also extends to its role as an intermediate in the synthesis of more complex molecules. For example, it can be used to construct heterocyclic frameworks that mimic natural products with known bioactivity. This approach leverages the rich chemistry of pyridine derivatives to generate novel scaffolds with tailored properties. Advances in computational chemistry have further accelerated this process by allowing researchers to predict the biological activity of candidate compounds before experimental synthesis.

From a chemical biology perspective, 5-methanesulfonamidopyridine-3-carboxylic Acid serves as a useful tool for studying enzyme function and interaction mechanisms. Its structural features make it an ideal candidate for use in enzyme inhibition assays, where it can be modified to achieve high specificity against target enzymes. Such studies not only contribute to our understanding of fundamental biological processes but also aid in identifying new therapeutic targets for human diseases.

The industrial relevance of 5-methanesulfonamidopyridine-3-carboxylic Acid is underscored by its increasing demand in pharmaceutical research and development. As drug discovery efforts continue to evolve, compounds like this one play a crucial role in generating novel molecular entities with improved pharmacokinetic profiles and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the synthetic methodologies and applications of such compounds.

Looking ahead, future research on 5-methanesulfonamidopyridine-3-carboxylic Acid is likely to focus on expanding its chemical space through innovative synthetic strategies. Techniques such as flow chemistry and biocatalysis offer promising avenues for scalable production while maintaining high selectivity. Additionally, interdisciplinary approaches combining computational modeling with experimental validation will be critical for uncovering new applications and optimizing existing ones.

In conclusion, 5-methanesulfonamidopyridine-3-carboxylic Acid (CAS No. 1001566-97-7) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features enable diverse applications ranging from drug development to chemical biology studies. As our understanding of molecular interactions continues to grow, compounds like this one will undoubtedly play an increasingly important role in shaping the future of medicine.

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